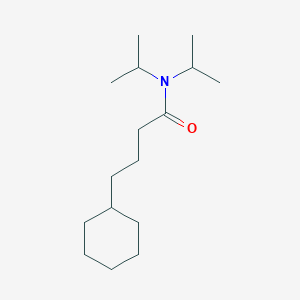
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide is an organic compound characterized by a cyclohexyl group attached to a butanamide backbone, with two isopropyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-N,N-di(propan-2-yl)butanamide typically involves the reaction of cyclohexylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then alkylated with isopropyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the isopropyl groups can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide), aryl halides (e.g., bromobenzene)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, secondary amines
Substitution: N-alkylated or N-arylated amides
Scientific Research Applications
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in the synthesis of various organic compounds.
N,N-Diisopropylbutanamide: An amide with two isopropyl groups but lacking the cyclohexyl group.
Cyclohexylbutanamide: An amide with a cyclohexyl group but without the isopropyl substituents.
Uniqueness
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide is unique due to the combination of a cyclohexyl group and two isopropyl groups attached to the amide nitrogen. This structural arrangement imparts specific chemical and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
91424-55-4 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
4-cyclohexyl-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C16H31NO/c1-13(2)17(14(3)4)16(18)12-8-11-15-9-6-5-7-10-15/h13-15H,5-12H2,1-4H3 |
InChI Key |
GZCUGLNMKUIHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















